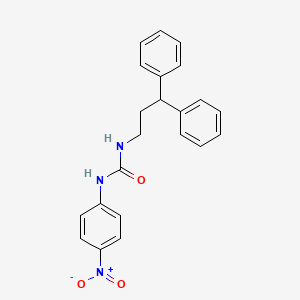![molecular formula C17H19NOS B4115132 3-phenyl-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4115132.png)
3-phenyl-N-[2-(phenylthio)ethyl]propanamide
Overview
Description
3-phenyl-N-[2-(phenylthio)ethyl]propanamide, also known as PT-141, is a synthetic peptide that has been studied for its potential use as a treatment for sexual dysfunction. It was originally developed as a melanocortin agonist and was found to have effects on sexual arousal and desire.
Mechanism of Action
3-phenyl-N-[2-(phenylthio)ethyl]propanamide acts as an agonist of the melanocortin receptors, specifically the MC4 receptor. Activation of this receptor leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the activation of protein kinase A (PKA). This activation of PKA leads to the release of nitric oxide (NO) and subsequent vasodilation, which is responsible for the effects on sexual arousal and desire.
Biochemical and Physiological Effects
3-phenyl-N-[2-(phenylthio)ethyl]propanamide has been shown to increase sexual arousal and desire in both men and women. It has also been shown to increase penile rigidity in men with ED. Additionally, it has been shown to have effects on appetite regulation and glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 3-phenyl-N-[2-(phenylthio)ethyl]propanamide in lab experiments is its specificity for the MC4 receptor. This allows for more targeted studies on the effects of melanocortin receptor activation. However, one limitation is the lack of long-term safety data on the compound.
Future Directions
Future research on 3-phenyl-N-[2-(phenylthio)ethyl]propanamide could focus on its potential use in treating other conditions such as obesity, diabetes, and cardiovascular disease. Additionally, more studies could be done on its effects on appetite regulation and glucose metabolism. Further research could also focus on developing safer and more effective formulations of the compound for clinical use.
Scientific Research Applications
3-phenyl-N-[2-(phenylthio)ethyl]propanamide has been studied for its potential use in treating sexual dysfunction, particularly in women with hypoactive sexual desire disorder (HSDD) and men with erectile dysfunction (ED). It has also been studied for its potential use in treating other conditions such as obesity, diabetes, and cardiovascular disease.
properties
IUPAC Name |
3-phenyl-N-(2-phenylsulfanylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c19-17(12-11-15-7-3-1-4-8-15)18-13-14-20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOINLYVNKKAXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[2-(phenylthio)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-isobutyl-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115077.png)
![ethyl 5-benzyl-2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4115078.png)
![N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4115085.png)

![2-(3-methyl-4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4115094.png)
![2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4115095.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide](/img/structure/B4115099.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4115104.png)

![[3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]amine hydrochloride](/img/structure/B4115119.png)
![2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4115124.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115143.png)
![4-[3-oxo-3-(1-piperidinyl)propyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4115145.png)